3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2)15(20)17-6-7-18(16)14(19)10-8-11(21-3)13(23-5)12(9-10)22-4/h8-9H,6-7H2,1-5H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMHZPXJLDKGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one typically involves the reaction of 3,4,5-trimethoxybenzoic acid with piperazine derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the benzoyl chloride intermediate. This intermediate then reacts with the piperazine derivative to form the final product .
Industrial Production Methods
In an industrial setting, the production of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s trimethoxybenzoyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Piperazine derivatives are widely studied for their biological activities. Key comparisons include:
Key Observations :
- Substitution at the piperazine core (e.g., pyridyl in ) influences toxicity and physicochemical properties. The target compound’s dimethyl groups may confer steric stability, affecting receptor interactions.
Compounds with 3,4,5-Trimethoxyphenyl Motifs
The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents. Comparisons include:
Key Observations :
- The piperazin-2-one core in the target compound offers conformational flexibility compared to rigid scaffolds like quinoline (MPT0B214) or benzo[b]furan, which may affect binding kinetics and selectivity.
- Synthetic routes for trimethoxybenzoyl-containing compounds often involve condensation or coupling reactions (e.g., Knoevenagel in ), suggesting feasible scalability for the target compound.
Biological Activity
3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects on cellular processes, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H22N2O5
- Molecular Weight : 322.361 g/mol
- IUPAC Name : 3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one
The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets:
- Targets :
- Tubulin
- Heat Shock Protein 90 (Hsp90)
- Thioredoxin Reductase (TrxR)
- Histone Lysine-Specific Demethylase 1 (HLSD1)
- Activin Receptor-Like Kinase-2 (ALK2)
- P-glycoprotein (P-gp)
- Platelet-Derived Growth Factor Receptor β
The compound inhibits tubulin polymerization by binding to the colchicine site on tubulin, thereby disrupting microtubule dynamics essential for cell division and inducing apoptosis in cancer cells.
Anticancer Properties
Research indicates that 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to:
- Induce apoptosis in cancer cells by disrupting microtubule dynamics.
- Inhibit cell proliferation in MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines with IC50 values comparable to established chemotherapeutics like colchicine .
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, the compound is being investigated for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest it may reduce inflammatory markers and exhibit bactericidal effects against certain pathogens.
Study on Antiproliferative Effects
A study conducted on the effects of this compound on various cancer cell lines reported:
- Cell Lines Tested : MCF-7, A549, HeLa
- IC50 Values :
- MCF-7:
- A549:
- HeLa:
These results indicate that the compound has potent antiproliferative activity and could serve as a lead compound for further drug development .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of the compound towards tubulin. The binding interactions suggest a high affinity for the colchicine site, further supporting its role as a microtubule inhibitor .
Biochemical Pathways Affected
The compound's interactions with key proteins influence several biochemical pathways:
- Microtubule Dynamics : Inhibition of tubulin polymerization leads to disrupted mitotic spindle formation.
- Apoptotic Pathways : Activation of caspases and other apoptotic markers in response to cellular stress induced by microtubule disruption.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
